molecular formula C8H6O3 B105617 7-Hydroxy-3(2H)-benzofuranone CAS No. 19397-70-7

7-Hydroxy-3(2H)-benzofuranone

Cat. No. B105617
CAS RN: 19397-70-7
M. Wt: 150.13 g/mol
InChI Key: YGUGHNAAVBGXQZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3(2H)-benzofuranone, also known as 7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one, is a chemical compound with the empirical formula C9H8O3 . It is a part of a large class of compounds known as coumarins, which are widely found in various natural plants and microbial metabolites . Coumarin derivatives have been reported to have good biological activity and application value in fluorescent probes .


Synthesis Analysis

The synthesis of 7-Hydroxy-3(2H)-benzofuranone and its derivatives has attracted the attention of many research groups due to their biological activity and application value . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed to explore the optimal synthesis conditions . Another synthesis method involves the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3(2H)-benzofuranone consists of a fused benzene and α-pyrone rings, which is a characteristic of coumarins . It contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives .


Chemical Reactions Analysis

The chemical reactions of 7-Hydroxy-3(2H)-benzofuranone involve various processes such as the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction . These reactions are crucial in the synthesis of 7-Hydroxy-3(2H)-benzofuranone and its derivatives .

Scientific Research Applications

Antibacterial and Cytotoxic Activities

7-Hydroxy-3(2H)-benzofuranone derivatives have been identified in the flowers of Nyctanthes arbortristis and exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds also show cytotoxic properties, as evidenced by their lethal concentration in brine shrimp lethality bioassay (Khatune et al., 2007).

Anticholinesterase Activity

Benzylidene-benzofuran-3-ones, synthesized from Ebselen analogs and aurone derivatives, have been evaluated as cholinesterase inhibitors. These compounds, particularly 7e, demonstrated significant in vitro activity against acetylcholinesterase (AChE), suggesting potential therapeutic applications (Mehrabi et al., 2017).

Anti-HIV Properties

A new benzofuran lactone, along with several known compounds isolated from the stems of Rhus chinensis, exhibited significant anti-HIV-1 activity. The new compound, rhuscholide A, showed an encouraging therapeutic index, indicating its potential in anti-HIV treatments (Gu et al., 2007).

Estrogen Receptor β Modulation

A study on the synthesis of benzofuranone through metal-free, one-pot intermolecular condensation revealed compounds with strong binding to estrogen receptors, particularly ERβ. These benzofuranones displayed anti-proliferative activity on various cell lines, highlighting their therapeutic potential (Peng et al., 2019).

Antinociceptive Agents

Benzofuranones have been evaluated for their antinociceptive properties in various pain models. Certain derivatives, like 3d, showed significant antinociceptive activity. The study suggests hydrophobicity as a key factor in their activity, offering insights for developing new antinociceptive drugs (Gonçalves et al., 2012).

Synthesis and Applications in Pharmaceutical Chemistry

Enantioselective synthesis of benzofuranone derivatives, such as 4,5,6,7-tetrahydro-6-phenyl-4-oxo-benzofuranone-5-yl acetate, has been achieved using enzyme-mediated hydrolysis. These syntheses are significant in pharmaceutical chemistry due to the biological activity of benzofuranone derivatives (Caliskan & Ay, 2018).

Antioxidant Mechanisms

Benzofuranones, such as 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues, have been synthesized and studied for their antioxidant mechanisms. The thermodynamic driving forces of these compounds in releasing protons, hydrogen atoms, and electrons were determined, suggesting their efficacy as hydrogen-atom-donating antioxidants (Zhu et al., 2011).

Antiinflammatory Activity

5-Acyl-3-substituted-benzofuran-2(3H)-ones demonstrated antiinflammatory activity, particularly in reducing cyclooxygenase and lipoxygenase metabolites in cells. This study suggests the potential of benzofuranones as dual inhibitors in antiinflammatory treatments (Chakrabarti et al., 1987).

properties

IUPAC Name

7-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUGHNAAVBGXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxybenzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Lima Silva, DCH Fischer, J Fechine Tavares… - Molecules, 2011 - mdpi.com
Bidens pilosa L. is a cosmopolitan annual herb, known for its traditional use in treating various diseases and thus much studied for the biological activity of its extracts, fractions and …
Number of citations: 175 www.mdpi.com

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